
5-(4-Methyl-1H-Pyrazol-1-yl)pyrazine-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methyl-1H-Pyrazol-1-yl)pyrazine-2-boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a methyl group and a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-1H-Pyrazol-1-yl)pyrazine-2-boronic acid typically involves the reaction of 4-methyl-1H-pyrazole with pyrazine-2-boronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methyl-1H-Pyrazol-1-yl)pyrazine-2-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide . This compound can also participate in other reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF, DMF), inert atmosphere.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
5-(4-Methyl-1H-Pyrazol-1-yl)pyrazine-2-boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Methyl-1H-Pyrazol-1-yl)pyrazine-2-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: Similar structure but with a different substitution pattern on the pyrazole ring.
1-Methyl-1H-pyrazole-5-boronic acid: Another boronic acid derivative with a methyl group on the pyrazole ring.
Uniqueness
The combination of these two heterocycles provides a versatile scaffold for the synthesis of complex molecules .
Properties
Molecular Formula |
C8H9BN4O2 |
---|---|
Molecular Weight |
204.00 g/mol |
IUPAC Name |
[5-(4-methylpyrazol-1-yl)pyrazin-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN4O2/c1-6-2-12-13(5-6)8-4-10-7(3-11-8)9(14)15/h2-5,14-15H,1H3 |
InChI Key |
JHCAJWGQHZWVBB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=N1)N2C=C(C=N2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.